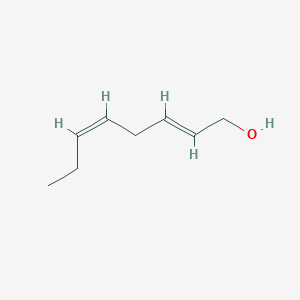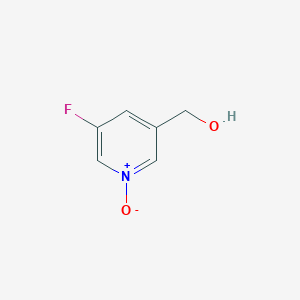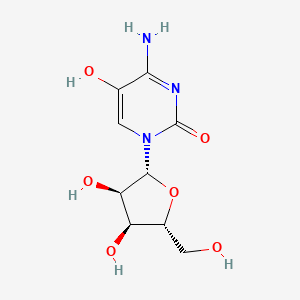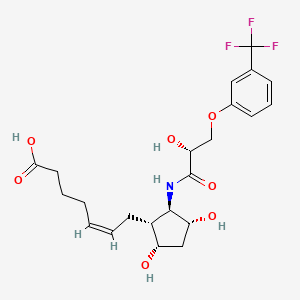
7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopentyl ring, a heptenoic acid chain, and several functional groups, including hydroxyl, amino, and trifluoromethylphenyloxy groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” typically involves multiple steps, including:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Hydroxyl, amino, and trifluoromethylphenyloxy groups are introduced through specific reactions such as hydroxylation, amination, and etherification.
Coupling reactions: The heptenoic acid chain is attached through coupling reactions, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized for large-scale synthesis.
Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.
Major Products
Oxidation products: Ketones, aldehydes, or carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Various derivatives depending on the substituents introduced.
科学研究应用
Chemistry
Synthesis of derivatives:
Biology
Biological activity studies: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material science: The compound’s properties may be explored for applications in developing new materials with specific functionalities.
作用机制
The mechanism by which “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: The compound may interact with specific signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Cyclopentyl derivatives: Compounds with similar cyclopentyl rings and functional groups.
Heptenoic acid derivatives: Compounds with similar heptenoic acid chains.
Uniqueness
Functional group diversity: The presence of multiple functional groups, including trifluoromethylphenyloxy, makes this compound unique.
Potential biological activity: The combination of functional groups may confer unique biological activities not seen in similar compounds.
属性
CAS 编号 |
64812-14-2 |
|---|---|
分子式 |
C22H28F3NO7 |
分子量 |
475.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[[(2R)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propanoyl]amino]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H28F3NO7/c23-22(24,25)13-6-5-7-14(10-13)33-12-18(29)21(32)26-20-15(16(27)11-17(20)28)8-3-1-2-4-9-19(30)31/h1,3,5-7,10,15-18,20,27-29H,2,4,8-9,11-12H2,(H,26,32)(H,30,31)/b3-1-/t15-,16-,17+,18+,20+/m0/s1 |
InChI 键 |
WRIONUABRNQEIH-MYMJFDNYSA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)NC(=O)[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
规范 SMILES |
C1C(C(C(C1O)NC(=O)C(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)


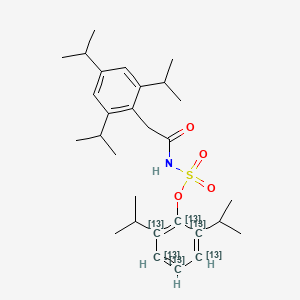
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
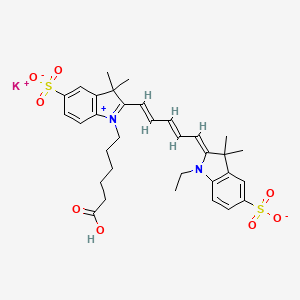

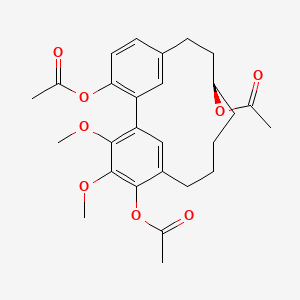
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
